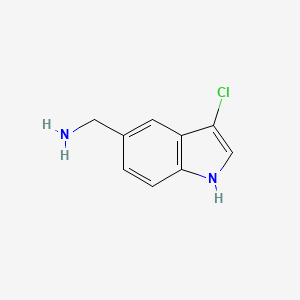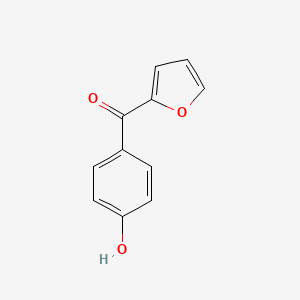
4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci)
描述
4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) is a heterocyclic compound that features both phenolic and quinazolinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) typically involves the condensation of 4-hydroxybenzaldehyde with anthranilic acid, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The quinazolinone ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Halogenated or nitrated phenolic derivatives.
科学研究应用
4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic and quinazolinone moieties can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
4-Hydroxyquinazoline: Shares the quinazolinone core but lacks the phenolic group.
8-Hydroxyquinoline: Contains a similar hydroxylated aromatic ring but differs in the position of the hydroxyl group.
4-Hydroxyphenylquinazoline: Similar structure but with variations in the substitution pattern.
Uniqueness
4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) is unique due to the presence of both phenolic and quinazolinone functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogs.
属性
分子式 |
C14H10N2O3 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC 名称 |
8-hydroxy-2-(4-hydroxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O3/c17-9-6-4-8(5-7-9)13-15-12-10(14(19)16-13)2-1-3-11(12)18/h1-7,17-18H,(H,15,16,19) |
InChI 键 |
KZLPIRPQDKFMRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)N=C(NC2=O)C3=CC=C(C=C3)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B8710149.png)




![2,6-Dimethyl-4-(4-nitrophenyl)-5-[3-(4,4-diphenylpiperidino)propylcarbamoyl]-1,4-dihydropyridine-3-carboxylic acid methyl ester](/img/structure/B8710191.png)
![{[2,6-Bis(propan-2-yl)phenyl]carbamoyl}methyl acetate](/img/structure/B8710192.png)


